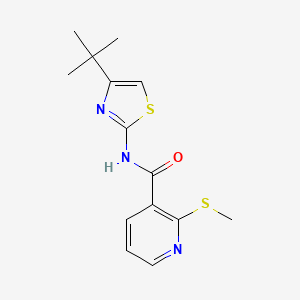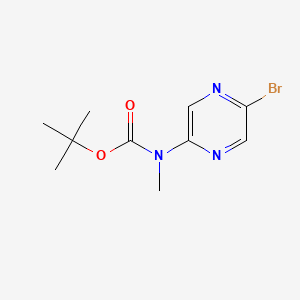
tert-butyl N-(5-bromopyrazin-2-yl)-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(5-bromopyrazin-2-yl)-N-methylcarbamate is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a tert-butyl group, a bromopyrazine moiety, and a methylcarbamate group, which together contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-bromopyrazin-2-yl)-N-methylcarbamate typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with tert-butyl N-methylcarbamate under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-(5-bromopyrazin-2-yl)-N-methylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Hydrolysis: Acidic conditions may involve hydrochloric acid (HCl), while basic conditions may use sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include substituted pyrazine derivatives.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.
Hydrolysis: Products include the corresponding amine and carboxylic acid derivatives.
Applications De Recherche Scientifique
tert-Butyl N-(5-bromopyrazin-2-yl)-N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-(5-bromopyrazin-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The bromopyrazine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carbamate group may also play a role in the compound’s biological activity by forming covalent bonds with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(5-bromopyrazin-2-yl)piperidin-3-ylcarbamate
- tert-Butyl (5-bromopyrazin-2-yl)carbamate
Uniqueness
tert-Butyl N-(5-bromopyrazin-2-yl)-N-methylcarbamate is unique due to the presence of the methylcarbamate group, which distinguishes it from other similar compounds
Propriétés
Formule moléculaire |
C10H14BrN3O2 |
|---|---|
Poids moléculaire |
288.14 g/mol |
Nom IUPAC |
tert-butyl N-(5-bromopyrazin-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14(4)8-6-12-7(11)5-13-8/h5-6H,1-4H3 |
Clé InChI |
JJAQNNZQUMJVNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1=CN=C(C=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


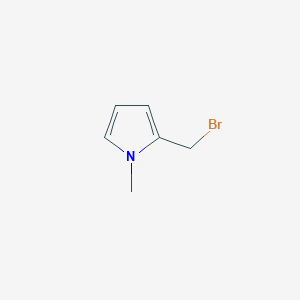
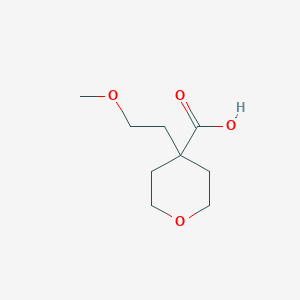
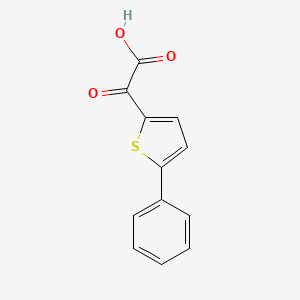

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylicacid](/img/structure/B13557919.png)

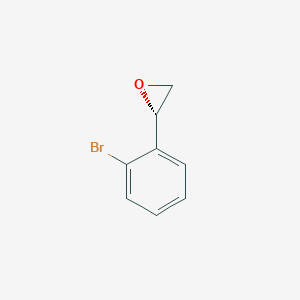
![tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate](/img/structure/B13557941.png)
![2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13557947.png)
![1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride](/img/structure/B13557955.png)
![8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride](/img/structure/B13557958.png)
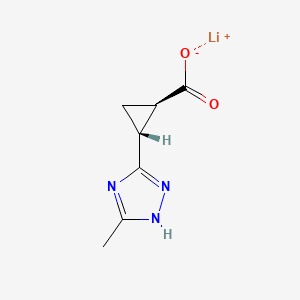
![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole](/img/structure/B13557965.png)
